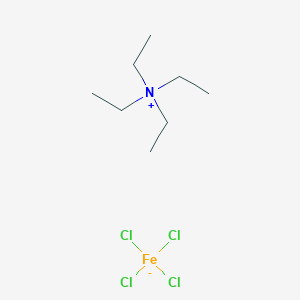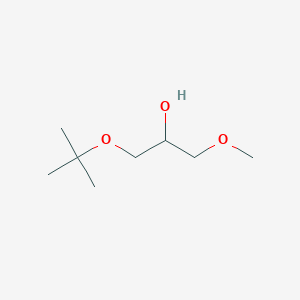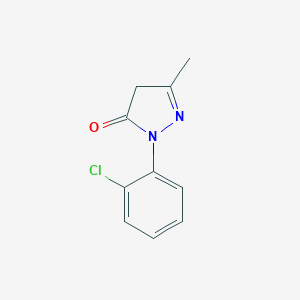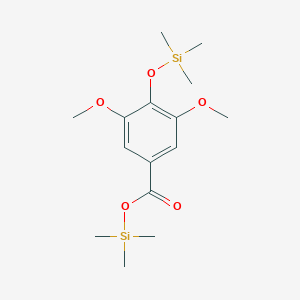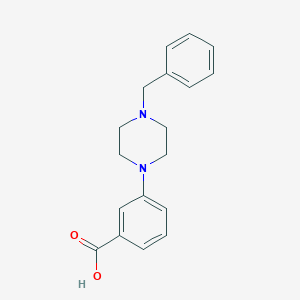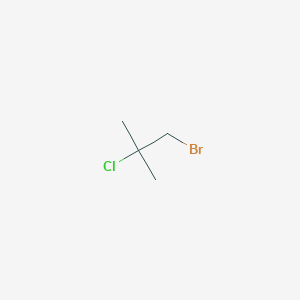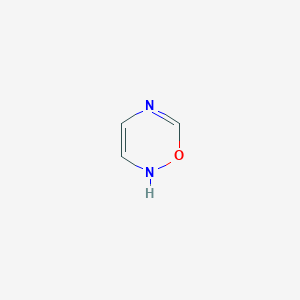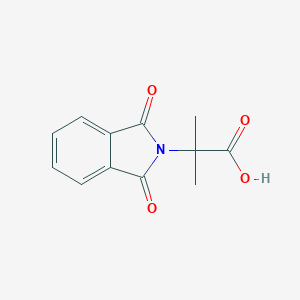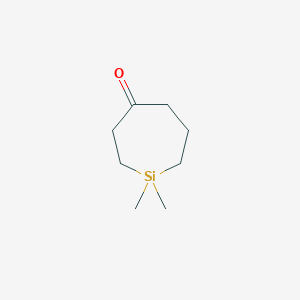
Silacycloheptan-4-one, 1,1-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silacycloheptan-4-one, 1,1-dimethyl- is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as Sila-4-ketone and is an important building block in the synthesis of various organic compounds. In
作用機序
The mechanism of action of Silacycloheptan-4-one, 1,1-dimethyl- is not fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. Additionally, Sila-4-ketone has been shown to have a high affinity for certain receptors in the body, which may contribute to its physiological effects.
生化学的および生理学的効果
Silacycloheptan-4-one, 1,1-dimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, Sila-4-ketone has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using Silacycloheptan-4-one, 1,1-dimethyl- in lab experiments is its high yield of synthesis, which makes it suitable for large-scale synthesis. Additionally, this compound has unique properties that make it a valuable building block in the synthesis of various organic compounds. However, one of the limitations of using Sila-4-ketone in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research of Silacycloheptan-4-one, 1,1-dimethyl-. One potential direction is the development of new synthetic methods for the production of Sila-4-ketone with higher yields and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new silicon-containing polymers using Sila-4-ketone as a precursor may lead to the development of new materials with unique properties.
合成法
Silacycloheptan-4-one, 1,1-dimethyl- can be synthesized using various methods, including the reaction of 1,1-dimethylsilacyclobutene with carbon monoxide in the presence of a palladium catalyst. Another method involves the reaction of 1,1-dimethylsilacyclobutene with an aldehyde in the presence of a Lewis acid catalyst. The yield of Sila-4-ketone using these methods is generally high, making them suitable for large-scale synthesis.
科学的研究の応用
Silacycloheptan-4-one, 1,1-dimethyl- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. This compound is an important building block in the synthesis of various organic compounds, including sila-heterocycles, sila-amino acids, and sila-peptides. Additionally, Sila-4-ketone has been used as a precursor for the synthesis of silicon-containing polymers, which have potential applications in the development of new materials with unique properties.
特性
CAS番号 |
10325-26-5 |
|---|---|
製品名 |
Silacycloheptan-4-one, 1,1-dimethyl- |
分子式 |
C8H16OSi |
分子量 |
156.3 g/mol |
IUPAC名 |
1,1-dimethylsilepan-4-one |
InChI |
InChI=1S/C8H16OSi/c1-10(2)6-3-4-8(9)5-7-10/h3-7H2,1-2H3 |
InChIキー |
BBDSTPXFTIJXPJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CC1)C |
正規SMILES |
C[Si]1(CCCC(=O)CC1)C |
同義語 |
1,1-Dimethylsilacycloheptan-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



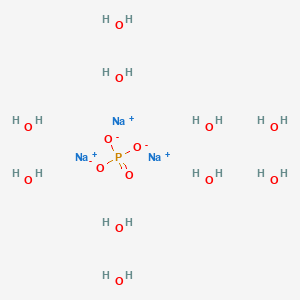

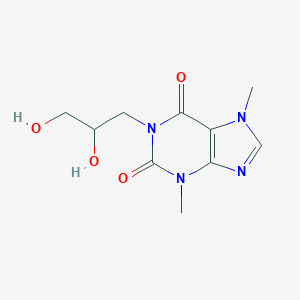
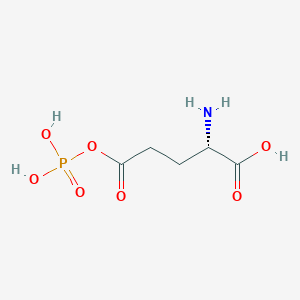
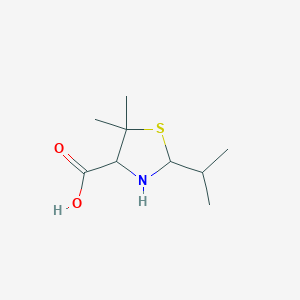
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
